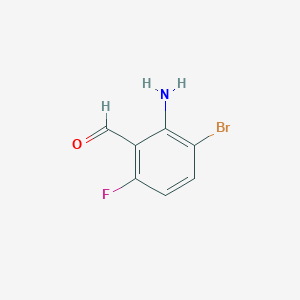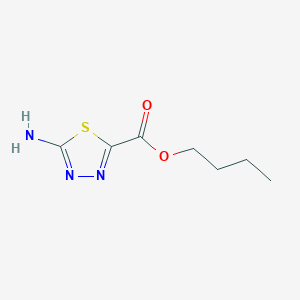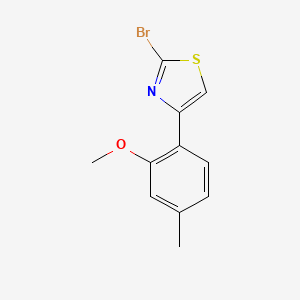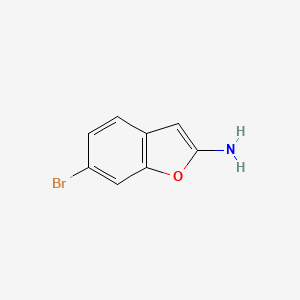
2-Amino-3-bromo-6-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-bromo-6-fluorobenzaldehyde is an organic compound with the molecular formula C7H5BrFNO It is a derivative of benzaldehyde, where the benzene ring is substituted with amino, bromo, and fluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-6-fluorobenzaldehyde typically involves multi-step reactions starting from commercially available precursorsFor example, 3-fluorobromobenzene can be reacted with n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran at -78°C, followed by the addition of methyl formate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-bromo-6-fluorobenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The amino and aldehyde groups can participate in condensation reactions to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions to replace the bromo or fluoro groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: The major product is the corresponding carboxylic acid.
Reduction Products: The major product is the corresponding alcohol.
Applications De Recherche Scientifique
2-Amino-3-bromo-6-fluorobenzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-3-bromo-6-fluorobenzaldehyde depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its mechanism of action would depend on the target molecule it is incorporated into. Generally, the amino, bromo, and fluoro substituents can influence the reactivity and binding properties of the compound, affecting its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-fluorobenzaldehyde
- 3-Bromo-2,6-difluorobenzaldehyde
- 6-Amino-3-bromo-2-fluorobenzaldehyde
Uniqueness
2-Amino-3-bromo-6-fluorobenzaldehyde is unique due to the specific combination of amino, bromo, and fluoro substituents on the benzaldehyde ring. This combination can impart distinct reactivity and properties compared to other similar compounds. For example, the presence of the amino group can enhance its nucleophilicity and ability to participate in condensation reactions, while the bromo and fluoro groups can influence its electronic properties and reactivity in substitution reactions .
Propriétés
Formule moléculaire |
C7H5BrFNO |
|---|---|
Poids moléculaire |
218.02 g/mol |
Nom IUPAC |
2-amino-3-bromo-6-fluorobenzaldehyde |
InChI |
InChI=1S/C7H5BrFNO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H,10H2 |
Clé InChI |
BKURYGNSYAVURA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)C=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B11764705.png)

![cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid](/img/structure/B11764717.png)



![(4-Allyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11764752.png)

